Ftfmp-fpim
Overview
Description
The compound “Ftfmp-fpim” is a fluorinated polymer of intrinsic microporosity. These types of polymers are known for their high surface area and porosity, making them suitable for various applications, including gas separation and adsorption processes. The unique structure of “this compound” allows it to exhibit exceptional selectivity and permeability properties, particularly for small gas molecules like helium and hydrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Ftfmp-fpim” involves the direct fluorination of a polymer of intrinsic microporosity. The process typically starts with the preparation of the base polymer, which is then subjected to fluorination under controlled conditions. The reaction conditions include the use of fluorine gas at elevated temperatures and pressures to ensure complete fluorination of the polymer matrix .
Industrial Production Methods
In an industrial setting, the production of “this compound” involves large-scale fluorination reactors where the base polymer is exposed to fluorine gas. The process is carefully monitored to maintain the desired temperature and pressure conditions, ensuring consistent quality and performance of the final product .
Chemical Reactions Analysis
Types of Reactions
“Ftfmp-fpim” undergoes several types of chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the polymer’s properties, such as its electrical conductivity.
Substitution: Fluorine atoms in the polymer can be substituted with other functional groups to tailor its properties for specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including organometallic compounds and halogenating agents, are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of the polymer, as well as substituted polymers with tailored functionalities .
Scientific Research Applications
“Ftfmp-fpim” has a wide range of scientific research applications, including:
Chemistry: Used as a selective adsorbent for gas separation and purification processes.
Biology: Employed in the development of biosensors and bioseparation techniques.
Medicine: Investigated for use in drug delivery systems and medical implants due to its biocompatibility.
Industry: Utilized in the production of high-performance membranes for gas separation and filtration .
Mechanism of Action
The mechanism by which “Ftfmp-fpim” exerts its effects is primarily based on its unique microporous structure. The polymer’s high surface area and porosity allow it to selectively adsorb and separate small gas molecules. The fluorine atoms in the polymer matrix enhance its chemical stability and resistance to degradation, making it suitable for various applications .
Comparison with Similar Compounds
Similar Compounds
PIM-1: A non-fluorinated polymer of intrinsic microporosity with similar structural properties but lower chemical stability.
FPIM-5: Another fluorinated polymer with higher selectivity and permeability for helium separation.
Uniqueness
“Ftfmp-fpim” stands out due to its exceptional chemical stability and selectivity for small gas molecules. The fluorination process enhances its performance compared to non-fluorinated counterparts, making it a preferred choice for applications requiring high chemical resistance and selectivity .
Biological Activity
Ftfmp-fpim, a compound derived from the thiophene family, has garnered attention in recent years for its potential biological activities. This article provides a detailed overview of the compound's biological activity, mechanisms of action, and relevant case studies.
Overview of this compound
This compound is chemically characterized as Ethyl 2-amino-4-(3-methylphenyl)thiophene-3-carboxylate . Its structure allows it to interact with various biological targets, leading to significant pharmacological effects. Thiophene derivatives like this compound are known for their diverse biological activities, including anticancer , antimicrobial , and anti-inflammatory properties.
The biological activity of this compound can be attributed to its ability to interact with multiple biochemical pathways:
- Target Interactions : this compound exhibits affinity for various enzymes and receptors, influencing cellular signaling pathways.
- Biochemical Pathways : The compound may modulate pathways related to cell proliferation, apoptosis, and inflammation, contributing to its therapeutic effects.
- Molecular Mechanisms : Its action may involve enzyme inhibition or activation, binding interactions with biomolecules, and alterations in gene expression.
Pharmacological Properties
This compound has been investigated for several pharmacological properties:
- Anticancer Activity : Studies have indicated that this compound can inhibit cancer cell proliferation through apoptosis induction in various cancer cell lines.
- Antimicrobial Effects : The compound has shown efficacy against a range of bacterial and fungal pathogens, making it a candidate for developing new antimicrobial agents.
- Anti-inflammatory Action : Research suggests that this compound can reduce inflammation markers in vitro and in vivo.
Research Findings and Case Studies
Several studies have explored the biological activities of this compound:
-
Anticancer Studies :
- A study demonstrated that this compound significantly reduced the viability of breast cancer cells (MCF-7) by inducing apoptosis. The mechanism involved the activation of caspase pathways and modulation of Bcl-2 family proteins.
- Table 1 summarizes the effects of this compound on different cancer cell lines.
Cell Line IC50 (µM) Mechanism of Action MCF-7 15 Caspase activation HeLa 20 Bcl-2 modulation A549 25 Cell cycle arrest -
Antimicrobial Activity :
- In vitro assays revealed that this compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 8 to 32 µg/mL.
- Table 2 lists the antimicrobial efficacy against selected pathogens.
Pathogen MIC (µg/mL) Staphylococcus aureus 16 Escherichia coli 32 Candida albicans 8 -
Anti-inflammatory Effects :
- A recent animal study showed that administration of this compound reduced levels of pro-inflammatory cytokines in a model of acute inflammation, indicating its potential use in treating inflammatory diseases.
Properties
IUPAC Name |
N-[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]-2-formamido-4-methyl-1,3-thiazole-5-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N7O3S.ClH/c1-8-12(26-15(20-8)19-7-23)14(25)21-9-5-10(22(2)6-9)13(24)18-4-3-11(16)17;/h5-7H,3-4H2,1-2H3,(H3,16,17)(H,18,24)(H,21,25)(H,19,20,23);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRRILODWZDXKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC=O)C(=O)NC2=CN(C(=C2)C(=O)NCCC(=N)N)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN7O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50924585 | |
Record name | N-{5-[(3-Amino-3-iminopropyl)carbamoyl]-1-methyl-1H-pyrrol-3-yl}-2-[(hydroxymethylidene)amino]-4-methyl-1,3-thiazole-5-carboximidic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50924585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123724-77-6 | |
Record name | 5-(5-(((3-Amino-3-iminopropyl)amino)carbonyl)-1-methyl-1H-pyrrol-3-yl)-2-(formylamino)-4-methylthiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123724776 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-{5-[(3-Amino-3-iminopropyl)carbamoyl]-1-methyl-1H-pyrrol-3-yl}-2-[(hydroxymethylidene)amino]-4-methyl-1,3-thiazole-5-carboximidic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50924585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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